molecular formula C10H8BrNO B11716802 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one

カタログ番号: B11716802
分子量: 238.08 g/mol
InChIキー: UKZCDCACMDNOJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1,3-dihydro-2H-benzo[d]azepin-2-one is a seven-membered heterocyclic compound featuring a benzazepinone core substituted with a bromine atom at the 5-position. This scaffold is notable in medicinal chemistry for its role as a bromodomain inhibitor, particularly in targeting BET (Bromodomain and Extra-Terminal) proteins, which are critical in epigenetic regulation . The bromine substituent enhances electrophilicity and may facilitate halogen bonding with target proteins, improving binding affinity and selectivity.

特性

分子式

C10H8BrNO

分子量

238.08 g/mol

IUPAC名

5-bromo-1,3-dihydro-3-benzazepin-2-one

InChI

InChI=1S/C10H8BrNO/c11-9-6-12-10(13)5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,12,13)

InChIキー

UKZCDCACMDNOJE-UHFFFAOYSA-N

正規SMILES

C1C2=CC=CC=C2C(=CNC1=O)Br

製品の起源

United States

準備方法

The synthesis of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one can be achieved through several synthetic routes:

    Hydroamination: This method involves the metal-catalyzed intramolecular hydroamination of an alkyne function by an amide moiety.

    Carbopalladation: Reductive Heck conditions can be employed to furnish benzazepinones.

    Amidation: Various amidation approaches allow the synthesis of both saturated and unsaturated benzazepinones.

作用機序

類似化合物の比較

5-ブロモ-1,3-ジヒドロ-2H-ベンゾ[d]アゼピン-2-オンは、次のような他の類似化合物と比較することができます。

5-ブロモ-1,3-ジヒドロ-2H-ベンゾ[d]アゼピン-2-オンのユニークさは、その特異的な構造と、パンBETブロモドメイン阻害剤としての役割にあります。これは、科学研究や治療用途において貴重な化合物となっています。

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one and related compounds:

Compound Name Core Structure Substituents Biological Target/Activity Key Features
5-Bromo-1,3-dihydro-2H-benzo[d]azepin-2-one Benzazepinone 5-Br BET bromodomains Flexible 7-membered ring; Rule of 5 compliant
5-Bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one Benzoimidazolone 5-Br, 1/3-Me NLRP3 inflammasome Rigid 5-membered imidazole ring; additional methyl groups improve metabolic stability
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one Benzodiazepinone 7-Br Undisclosed (structural studies) Two nitrogen atoms in 7-membered ring; altered basicity
5-(2-Bromophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one Benzodiazepinone 5-(2-BrPh), 7-Cl CNS targets (anxiolytic potential) Chlorophenyl group increases lipophilicity
3-(3-Chloropropyl)-7,8-dimethoxy-benzo[d]azepin-2-one Benzazepinone 3-(Cl-propyl), 7/8-OMe Ivabradine impurity Bulky substituents affect pharmacokinetics
5-Bromo-1,3-dimethylpyridin-2-one Pyridone 5-Br, 1/3-Me Undisclosed Aromatic pyridine ring; smaller size limits flexibility

Physicochemical Properties

Property 5-Bromo-benzazepin-2-one 5-Bromo-benzoimidazolone 5-Bromo-pyridone
Molecular Weight ~250 g/mol ~230 g/mol ~202 g/mol
LogP (Predicted) 2.5–3.0 2.0–2.5 1.5–2.0
Hydrogen Bond Acceptors 3 3 2
Rule of 5 Compliance Yes Yes Yes

The benzoazepinone’s larger ring size offers conformational flexibility, while pyridones prioritize metabolic stability .

生物活性

5-Bromo-1,3-dihydro-2H-benzo[d]azepin-2-one is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

5-Bromo-1,3-dihydro-2H-benzo[d]azepin-2-one belongs to the class of benzodiazepine derivatives, characterized by a fused benzene and azepine ring structure. The bromine substituent at the 5-position enhances its biological activity, contributing to its pharmacological effects.

Anticancer Potential

Research indicates that 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound can halt the cell cycle at different phases, preventing cancer cell proliferation.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Neuropharmacological Effects

The compound has demonstrated notable effects on the central nervous system (CNS):

  • Anxiolytic Activity : In animal models, it exhibits anxiolytic effects without causing significant sedation or ataxia. This is particularly relevant for patients requiring anxiety management without heavy sedation.
  • Anticonvulsant Properties : Studies have shown that it can reduce seizure activity in various models, indicating potential use in epilepsy treatment.

Cardiovascular Effects

5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one has been studied for its cardiovascular effects:

  • Vasorelaxation : It exhibits vasorelaxant properties, contributing to lower blood pressure and improved blood flow.
  • Bradycardic Activity : The compound has shown heart-rate-reducing effects in vitro, suggesting potential benefits in managing heart rate abnormalities.

The biological activity of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one can be attributed to several mechanisms:

  • GABA Receptor Modulation : Similar to other benzodiazepines, it may enhance GABAergic transmission, leading to anxiolytic and anticonvulsant effects.
  • Inhibition of Protein Kinases : Recent studies suggest that it may inhibit specific protein kinases involved in cancer progression and inflammation.
  • Bromodomain Inhibition : As a bivalent inhibitor of BET bromodomains (BRD2, BRD3, BRD4), it may disrupt protein-protein interactions critical for cancer cell survival.

Case Studies and Clinical Research

Several case studies highlight the therapeutic potential of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one:

Patient IDConditionTreatment DosageOutcome
I. R.Anxiety due to hypertension10 mg t.i.d.Symptoms relieved after one month
M. D.Psychophysiological reaction10 mg q.i.d.Excellent relief from gastrointestinal symptoms
B. F.Severe anxiety episodesIncreased from 5 mg t.i.d. to 15 mg q.i.d.Marked improvement in symptoms

These cases illustrate the compound's efficacy in treating anxiety-related disorders and its favorable safety profile.

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one, and how do reaction conditions influence yield?

Answer:
The synthesis of this benzodiazepinone derivative typically involves bromination of a precursor (e.g., 1,3-dihydro-2H-benzo[d]azepin-2-one) using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Key factors include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios of brominating agents. For example, highlights a similar intermediate synthesis where bromination is followed by cyclization, with yields highly dependent on reaction time and catalyst purity (e.g., palladium on carbon) . Optimizing these parameters can mitigate side reactions such as over-bromination or ring-opening.

Basic: How should researchers characterize the purity and structural integrity of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one post-synthesis?

Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR data to literature values (e.g., lists analogous benzodiazepine derivatives with distinct aromatic proton shifts at δ 7.2–8.1 ppm for brominated positions) .
  • HPLC-MS : Assess purity (>95% by area under the curve) and confirm molecular weight (theoretical m/z: 255.03 for C₁₀H₇BrN₂O).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (as demonstrated in for structurally related brominated indole derivatives) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one analogs?

Answer:
Discrepancies in bioactivity data (e.g., receptor binding vs. functional assays) often stem from:

  • Isomerism : Chiral centers in benzodiazepinones (e.g., notes enantiomeric differences in receptor affinity) .
  • Metabolic Stability : Use hepatic microsome assays to compare degradation rates (e.g., emphasizes purity >98% for reliable in vitro results) .
  • Off-Target Effects : Screen against panels like CEREP to identify non-selective binding .

Advanced: What computational strategies are effective for predicting the reactivity of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one in cross-coupling reactions?

Answer:
Density functional theory (DFT) simulations can model bromine’s electronic effects on the benzodiazepinone core. For example:

  • HOMO-LUMO Analysis : Predict regioselectivity in Suzuki-Miyaura couplings (C-5 bromine acts as a better leaving group than C-7 in related structures; supports this trend) .
  • Solvent Modeling : Polarizable continuum models (PCM) assess solvent impacts on transition states (e.g., DMF vs. THF) .

Basic: What are the primary applications of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one in medicinal chemistry research?

Answer:
This compound serves as:

  • Pharmacophore Scaffold : For designing GABAₐ receptor modulators ( and cite brominated benzodiazepines as CNS-active templates) .
  • Synthetic Intermediate : In preparing fluorinated or nitro-substituted analogs ( details bromine’s utility in subsequent functionalization) .

Advanced: How can researchers address low yields in large-scale synthesis of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one?

Answer:
Scale-up challenges often arise from:

  • Exothermic Reactions : Use flow chemistry to control heat dissipation ( emphasizes safety in industrial synthesis) .
  • Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures for high recovery; notes purity-critical applications) .

Advanced: What environmental impacts should be considered when handling 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one?

Answer:

  • Waste Bromine Management : Neutralize brominated byproducts with sodium thiosulfate to avoid aquatic toxicity ( ’s safety protocols for brominated pyridinones are applicable) .
  • Degradation Studies : Use LC-MS/MS to track environmental persistence ( ’s surface chemistry methods can be adapted) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。